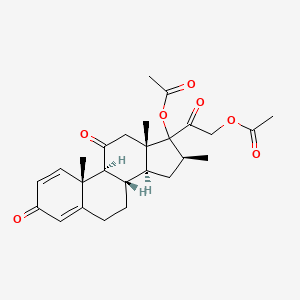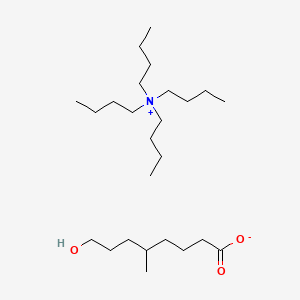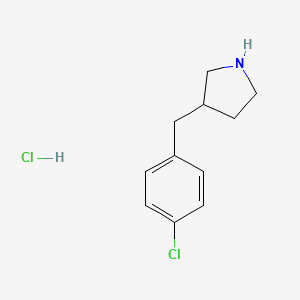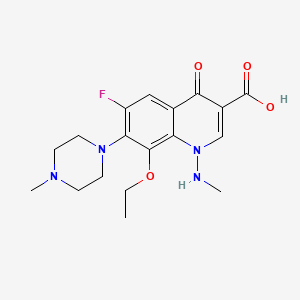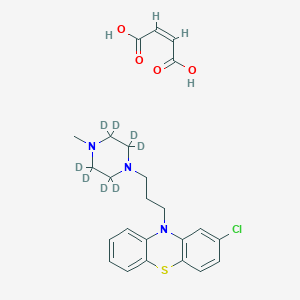
Prochlorperazine-d8 Dimaleate (piperazine-d8)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prochlorperazine-d8 Dimaleate is a deuterated form of Prochlorperazine Dimaleate, which is a phenothiazine derivative. This compound is primarily used as an antiemetic and antipsychotic agent. The deuterated form is often used in scientific research to study the pharmacokinetics and metabolism of Prochlorperazine due to its stability and distinguishable mass spectrometric properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prochlorperazine-d8 Dimaleate involves the deuteration of Prochlorperazine. This process typically includes the replacement of hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of Prochlorperazine-d8 Dimaleate follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The final product is then crystallized and formulated into the dimaleate salt for stability and ease of handling .
Analyse Des Réactions Chimiques
Types of Reactions
Prochlorperazine-d8 Dimaleate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine atom on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine compounds.
Applications De Recherche Scientifique
Prochlorperazine-d8 Dimaleate is extensively used in scientific research for:
Pharmacokinetic Studies: To track the metabolism and distribution of Prochlorperazine in biological systems.
Drug Interaction Studies: To understand the interactions of Prochlorperazine with other drugs.
Analytical Chemistry: As an internal standard in mass spectrometry due to its unique isotopic signature.
Biological Research: To study the effects of Prochlorperazine on cellular pathways and receptor binding.
Mécanisme D'action
Prochlorperazine-d8 Dimaleate exerts its effects primarily through the antagonism of dopamine D2 receptors in the brain. This action helps in reducing nausea and vomiting by depressing the chemoreceptor trigger zone. Additionally, it blocks histaminergic, cholinergic, and noradrenergic receptors, contributing to its antipsychotic and antiemetic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Promethazine: A phenothiazine derivative used primarily as an antihistamine and antiemetic.
Fluphenazine: A potent antipsychotic agent with a similar mechanism of action.
Uniqueness
Prochlorperazine-d8 Dimaleate is unique due to its deuterated form, which provides enhanced stability and allows for precise tracking in pharmacokinetic studies. This makes it particularly valuable in research settings where accurate measurement of drug metabolism is crucial .
Propriétés
Formule moléculaire |
C24H28ClN3O4S |
|---|---|
Poids moléculaire |
498.1 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;2-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C20H24ClN3S.C4H4O4/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;5-3(6)1-2-4(7)8/h2-3,5-8,15H,4,9-14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i11D2,12D2,13D2,14D2; |
Clé InChI |
ZYSCHNVPUOSLNC-YPURCNHZSA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)([2H])[2H])[2H].C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile](/img/structure/B13849711.png)
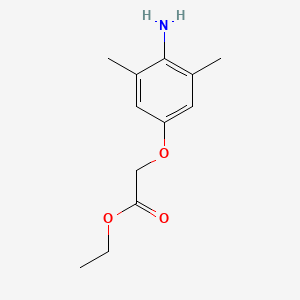


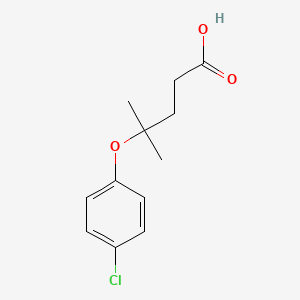
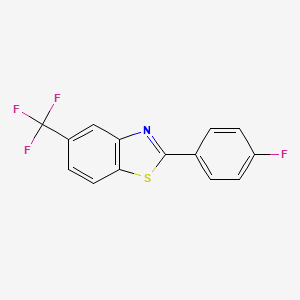
![3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one;methyl (3R,6S)-3,4,5-triacetyloxy-6-methyloxane-2-carboxylate](/img/structure/B13849744.png)
![2,3-Pentanedione 2-[2-(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13849754.png)
